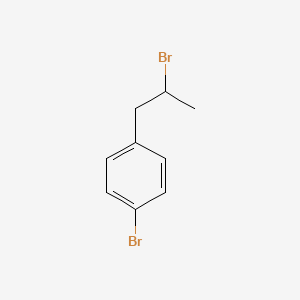
1-Bromo-4-(2-bromopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a 2-bromopropyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-bromopropyl group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the bromination and alkylation reactions. These catalysts help in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-bromopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce alcohols or ketones.
- Reduction reactions can result in the formation of hydrocarbons .
Applications De Recherche Scientifique
1-Bromo-4-(2-bromopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-bromopropyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and chemical research .
Comparaison Avec Des Composés Similaires
Bromobenzene (C6H5Br): A simpler derivative with only one bromine atom on the benzene ring.
1-Bromo-2-(2-bromopropyl)benzene: A positional isomer with the 2-bromopropyl group at a different position on the benzene ring.
1-Bromo-4-(2-chloropropyl)benzene: A similar compound where the bromine atom in the 2-bromopropyl group is replaced with chlorine
Uniqueness: 1-Bromo-4-(2-bromopropyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
1-bromo-4-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Clé InChI |
DXCLNLVAALGFMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



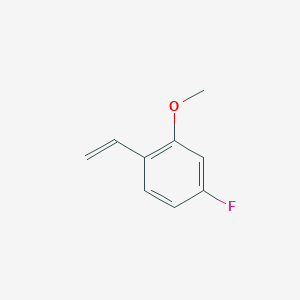
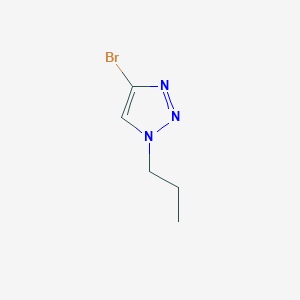
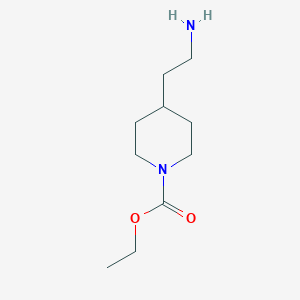

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)

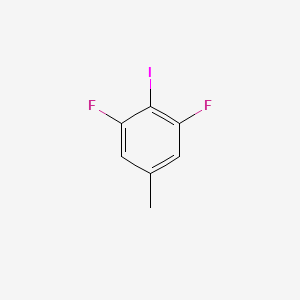

![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)

amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
